molecular formula C11H13N3O2 B1480398 6-(Diallylamino)pyrimidine-4-carboxylic acid CAS No. 1856516-37-4

6-(Diallylamino)pyrimidine-4-carboxylic acid

Cat. No. B1480398
CAS RN: 1856516-37-4
M. Wt: 219.24 g/mol
InChI Key: QJJNCVZXERBWRP-UHFFFAOYSA-N
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Description

6-(Diallylamino)pyrimidine-4-carboxylic acid is a versatile chemical compound used in various scientific research applications, including drug discovery, organic synthesis, and material science. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 4-Pyrimidinecarboxylic acid, a related compound, is C5H4N2O2 .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Environmental Science

Lastly, this compound can be investigated for its role in environmental science. It could be used in the study of soil and water remediation processes, particularly in the breakdown of pollutants. Understanding its reactivity and degradation pathways can contribute to the development of better strategies for pollution control.

Each of these applications leverages the unique chemical structure of 6-(Diallylamino)pyrimidine-4-carboxylic acid to explore innovative solutions across various fields of science and technology . The compound’s versatility underscores its potential in advancing research and contributing to significant breakthroughs in multiple disciplines.

Safety and Hazards

The safety data sheet for a related compound, 4,6-PYRIMIDINE DICARBOXYLIC ACID, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJNCVZXERBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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